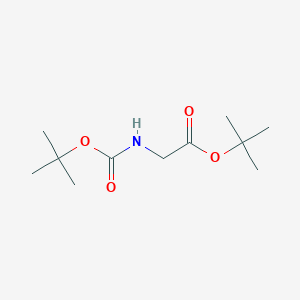
Boc-Gly-OtBu
Vue d'ensemble
Description
"Boc-Gly-OtBu" is a protected form of the amino acid glycine, where "Boc" stands for tert-butyloxycarbonyl, a protective group for the amino functionality, and "OtBu" denotes the tert-butyl ester protecting the carboxyl group. This compound is instrumental in peptide synthesis, serving as a building block that can be incorporated into peptide chains under controlled conditions, allowing for the sequential construction of peptides without unwanted side reactions.
Synthesis Analysis
The synthesis of "Boc-Gly-OtBu" and related compounds involves strategic protection of functional groups to enable selective reactions in peptide assembly. The use of Boc and OtBu groups allows for the protection of amino and carboxyl groups, respectively, facilitating their deprotection under mild conditions that do not harm the peptide backbone. An example of this approach is the synthesis of complex glycoproteins, where a Boc-SPPS strategy was employed to generate sialylglycopeptide-alpha-thioesters, highlighting the versatility of Boc-protected intermediates in synthesizing biochemically significant molecules (Yamamoto et al., 2008).
Molecular Structure Analysis
The molecular structure of "Boc-Gly-OtBu" and its derivatives plays a critical role in their reactivity and incorporation into larger peptide structures. For instance, studies on the crystal structure of peptides containing similar protective groups have provided insights into their conformational preferences, which are crucial for understanding peptide folding and function. The structural analysis of such peptides often reveals preferred conformations that can influence the overall structure of the resulting peptide or protein (Gessmann et al., 2021).
Chemical Reactions and Properties
"Boc-Gly-OtBu" participates in various chemical reactions, primarily in peptide bond formation, where its protected functional groups are deprotected under specific conditions to allow for coupling with other amino acids or peptide fragments. The choice of protective groups like Boc and OtBu facilitates selective deprotection and coupling, enabling the synthesis of peptides with high fidelity and complexity. An example includes the synthesis of peptides and peptide analogs where Boc-protected amino acids were used to control the formation and structure of peptides (Jensen et al., 1985).
Applications De Recherche Scientifique
Opioid Receptor Research : Boc-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu) is a potent, highly delta-opioid receptor-selective competitive antagonist, showing potential in opioid antagonist research (Rónai et al., 1995).
Peptidomimetics and Receptor Agonists : Boc-Gly-OtBu is used in the synthesis of peptidomimetics that exhibit high affinity and selectivity for opioid δ receptors, and can cross the blood-brain barrier (Roques, 1992).
Solid-Phase Synthesis of Cyclic Peptides : It has been utilized in the microwave-assisted solid-phase synthesis of cyclic RGD peptides, which are antagonists for the αvβ3 integrin receptor (Yamada et al., 2012).
Conformational Studies of Peptides : Boc-Gly-OtBu is used in studies examining the conformational properties of hexapeptides carrying a rigid binaphthyl-nitroxide donor-acceptor pair (Pispisa et al., 2003).
Enzymatic Synthesis of Asparagine-Containing Peptides : The compound has been used as a catalyst in the enzymatic synthesis of protected di- and tripeptide esters containing asparagine (Miranda & Tominaga, 1991).
Inhibitors of Carbonic Anhydrase : Boc-Gly-OtBu derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrase, an enzyme involved in physiological processes like aqueous humor secretion in the eye (Scozzafava et al., 1999).
Inhibitors of 20S Proteasome : Peptide aldehyde derivatives of Boc-Gly-OtBu have been designed and synthesized, showing the ability to inhibit the 20S proteasome, an important target in cancer therapy (Ma et al., 2011).
Mécanisme D'action
Target of Action
Boc-Gly-OtBu, also known as Boc-protected glycine tert-butyl ester, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides. The Boc group serves to protect the amino group during peptide synthesis, preventing unwanted side reactions .
Mode of Action
The Boc-Gly-OtBu compound interacts with its targets (amino groups in peptide chains) by attaching itself to the amino group, thereby protecting it from unwanted reactions during the peptide synthesis process . This protection is crucial for the successful synthesis of peptides with the desired sequence.
Biochemical Pathways
The key biochemical pathway involved in the action of Boc-Gly-OtBu is peptide synthesis, specifically solid-phase peptide synthesis (SPPS). In this process, the Boc group of Boc-Gly-OtBu provides N-terminal protection, allowing for the sequential addition of amino acids in the desired order . Once the peptide chain is complete, the Boc group can be removed under acidic conditions .
Pharmacokinetics
Instead, its utility lies in its stability under the conditions of peptide synthesis and its reactivity under acidic conditions for deprotection .
Result of Action
The result of Boc-Gly-OtBu’s action is the successful synthesis of peptides with the desired sequence. By protecting the amino groups during synthesis, Boc-Gly-OtBu helps ensure that the resulting peptide chain matches the intended design .
Action Environment
The action of Boc-Gly-OtBu is influenced by the environmental conditions of the peptide synthesis process. For instance, the Boc group is stable under the basic conditions used for peptide bond formation but can be removed under acidic conditions . Therefore, careful control of the reaction environment is crucial for the successful use of Boc-Gly-OtBu in peptide synthesis.
Safety and Hazards
“Boc-Gly-OtBu” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Orientations Futures
“Boc-Gly-OtBu” continues to be a valuable reagent in peptide synthesis, particularly in the synthesis of unique peptides containing glutamate tert-butyl ester residues . As peptide-based drugs become increasingly important in therapeutics, the demand for efficient and green synthesis methods, including the use of “Boc-Gly-OtBu”, is expected to grow .
Propriétés
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)15-8(13)7-12-9(14)16-11(4,5)6/h7H2,1-6H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKFMHKWZATBMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399278 | |
| Record name | Boc-Gly-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Gly-OtBu | |
CAS RN |
111652-20-1 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]glycine 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111652-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl ((tert-butoxycarbonyl)amino)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111652201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boc-Gly-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(tert-butoxycarbonyl)glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



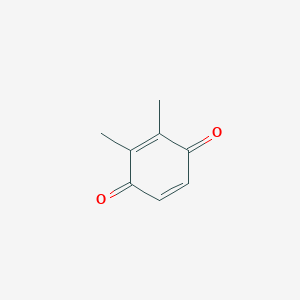

![Pyrrolo[1,2-a]pyrazine-4-carbaldehyde](/img/structure/B51321.png)
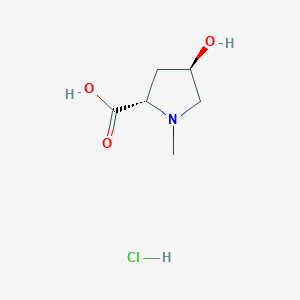
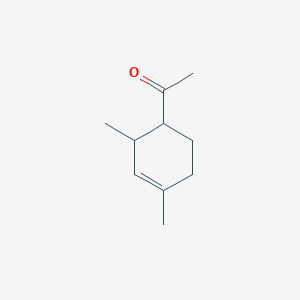
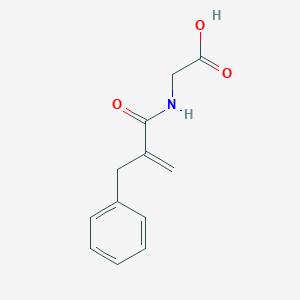

![(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid](/img/structure/B51330.png)

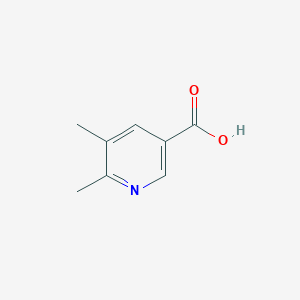
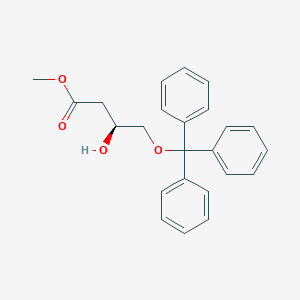


![N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B51354.png)